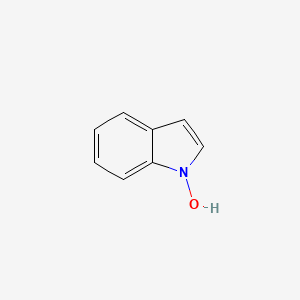

1-羟基吲哚

描述

1-Hydroxyindole is a significant heterocyclic system found in natural products and drugs . It plays a crucial role in cell biology . The application of indole derivatives, including 1-Hydroxyindole, as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

A simple and general synthetic method for 1-hydroxy- and methoxyindole has been reported . Its application to the synthesis of various types of hydroxy- and 1-methoxyindole derivatives is successful, especially for the synthesis of 1-hydroxytryptophan derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

Molecular Structure Analysis

The molecular structure of 4-hydroxyindole contributes to its unique chemical behavior and reactivity. Studies on its electronic structure, particularly in the gas phase and under solvation, have been conducted to understand its absorption and emission spectra, revealing insights into its photophysical properties.

Chemical Reactions Analysis

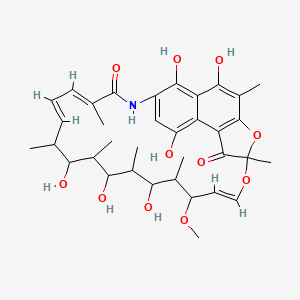

The reaction of 435 in the presence of SnCl 2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin ( 437 ) in a high yield (97%) .

科学研究应用

电子结构和溶剂化研究

1-羟基吲哚因其电子结构和与溶剂的相互作用而受到研究。Robinson 等人(2009)探讨了 5-羟基吲哚的吸收和发射光谱,重点介绍了其在非天然氨基酸(如 5-羟色氨酸)中作为荧光团的作用。他们的研究强调了氢键及其对吲哚体系的影响,特别是在不同的溶剂中的影响,并使用了先进的计算技术 (Robinson 等,2009).

合成方法和应用

Kawasaki 等人(1991)开发了一种易于操作的 1-羟基吲哚方法,并研究了其衍生物。这项研究为 1-羟基吲哚的合成方法做出了贡献,为 2-取代吲哚的合成铺平了道路 (Kawasaki 等,1991)。Somei(2008)进一步探索了 1-羟基色氨酸的化学性质,提供了对高效合成方法和 1-羟基吲哚在包括药物和环境可持续性在内的各个领域的应用的见解 (Somei,2008).

化学稳定性和反应性

Acheson(1990)重点研究了 1-羟基吲哚的化学性质,包括它们的稳定性和反应性。这项工作对 1-羟基吲哚在不同条件下的行为提供了全面的理解,这对于它在各种化学合成中的应用至关重要 (Acheson,1990).

生化应用

1-羟基吲哚的生化应用也已得到探索。例如,Laverty 和 Taylor(1968)开发了一种用于儿茶酚胺和相关化合物的荧光羟基吲哚测定方法,突出了 1-羟基吲哚在生化分析中的多功能性 (Laverty & Taylor,1968).

新型合成技术

Wong 等人(2003)的研究展示了一种形成 N-羟基吲哚的一般方法,展示了 1-羟基吲哚在重要生物化合物的新型合成技术中的潜力 (Wong 等,2003).

作用机制

A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . When administered orally in rats, 5-HI significantly accelerates the total gut transit time (TGTT). Deciphering the underlying mechanisms of action reveals that 5-HI accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

安全和危害

1-Hydroxyindole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid prolonged or repeated exposure, and keep away from sources of ignition . If it comes in contact with skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep for breathing .

未来方向

Indoles, including 1-Hydroxyindole, are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

属性

IUPAC Name |

1-hydroxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXVSDKCUJCCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447106 | |

| Record name | 1-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3289-82-5 | |

| Record name | 1-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

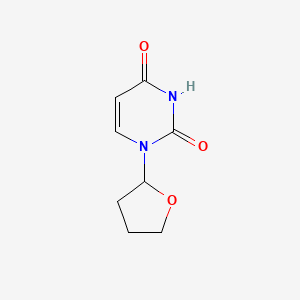

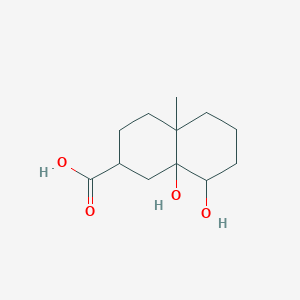

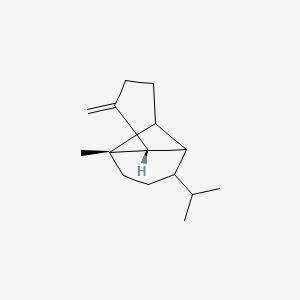

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-hydroxyindole?

A1: The molecular formula of 1-hydroxyindole is C8H7NO, and its molecular weight is 133.15 g/mol.

Q2: Are there any notable spectroscopic features of 1-hydroxyindoles?

A2: Yes, 1-hydroxyindole derivatives exhibit distinct spectroscopic characteristics. For instance, their UV spectra typically show a broad peak around 292-294 nm and a shoulder peak around 275 nm in methanol. [] Additionally, they often display dual fluorescence excitation and emission spectra. [] NMR studies, particularly on brominated derivatives, suggest that while methyl 1-hydroxyindole-2-carboxylate exists predominantly in its hydroxy form, 5-bromo-1-hydroxyindole-2-carboxylic acid favors the 3H-indole 1-oxide tautomer in deuteriochloroform. []

Q3: What are some key synthetic approaches to access 1-hydroxyindoles?

A3: Several methods have been developed for the synthesis of 1-hydroxyindoles:

- Cyclizing reduction: α-(2',4'-dinitrophenyl) β-dicarbonyl compounds can undergo cyclizing reduction using tin(II) chloride dihydrate or catalytic hydrogenation with palladium on activated carbon to yield 1-hydroxyindoles. []

- Trapping unstable intermediates: Reduction of 2-nitrophenylacetaldehyde generates the unstable 1-hydroxyindole, which can be trapped as 1-acetoxyindole. Subsequent alkaline hydrolysis in the presence of methyl iodide yields 1-methoxyindole. []

- One-pot reactions: Multisubstituted 1-hydroxyindoles can be prepared through one-pot reactions involving nitro reduction, intramolecular condensation, and nucleophilic 1,5-addition, starting from appropriate nitro ketoester substrates. [, , ]

Q4: Can you provide an example of a total synthesis leveraging 1-hydroxyindole chemistry?

A4: Yes, the enantiospecific total syntheses of stephacidin A and cortistatin alkaloids were achieved by utilizing 1-hydroxyindole chemistry, specifically employing Somei's method for their generation. []

Q5: What is unique about the reactivity of 1-hydroxyindoles?

A5: 1-Hydroxyindoles exhibit intriguing reactivity patterns, including:

- Nucleophilic Substitution: These compounds readily undergo regioselective nucleophilic substitution reactions at the 5-position, facilitating the synthesis of diversely substituted indoles. [, ]

- Rearrangement Reactions: X-ray analyses of 1-hydroxyyohimbine derivatives revealed a deviation of the N(1)—O bond from the indole plane, supporting the "bishomoallylic conjugation" hypothesis. This deviation drives rearrangement reactions, enabling the synthesis of unique 7-substituted yohimbine and 4a-substituted 1,2,3,4-tetrahydro-β-carboline derivatives. [, ]

- Formation of Diverse Heterocycles: Reactions of 1-hydroxyindoles can lead to a variety of heterocyclic systems, including pyrrolo[2,3-b]indoles, 8,17-disubstituted 1,10-diaza-9,20-dioxakabutanes, and 3a,3a′-bispyrrolo[2,3-b]indoles. []

Q6: How does the presence of a hydroxy group on the indole nitrogen influence its chemical behavior?

A6: The introduction of a hydroxy group on the indole nitrogen significantly alters its electronic properties and reactivity. This modification enables unique transformations not observed in typical indoles, such as the regioselective nucleophilic substitutions and rearrangements mentioned previously. [, ]

Q7: What is the biological significance of 1-hydroxyindoles?

A7: While research on the biological roles of 1-hydroxyindoles is ongoing, some studies suggest their potential involvement in metabolic pathways and as intermediates in the synthesis of bioactive compounds. For example, research indicates that 1-hydroxyindole derivatives, particularly 1-hydroxytryptophans, might play a role in tryptophan metabolism. [, ]

Q8: Can you elaborate on the applications of 1-hydroxyindole chemistry in drug discovery?

A8: 1-Hydroxyindole chemistry has shown promise in developing various pharmaceutical leads:

- Alpha(2)-blockers: Research suggests that certain 1-hydroxyindole derivatives exhibit alpha(2)-blocking activity, highlighting their potential in treating hypertension and other cardiovascular diseases. []

- Inhibitors of platelet aggregation: Some 1-hydroxyindole compounds have demonstrated inhibitory effects on platelet aggregation, indicating their potential as antithrombotic agents. []

- Anti-osteoporosis agents: Studies have identified 1-hydroxyindole derivatives with potential anti-osteoporotic properties, suggesting their possible use in treating bone diseases. []

Q9: Are there any environmental applications of 1-hydroxyindole chemistry?

A9: Research suggests that certain 1-hydroxyindole derivatives possess potent plant root growth-promoting activity, highlighting their potential in combating desertification and promoting plant growth in arid environments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid](/img/structure/B3060958.png)

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-5-(dodecanoylamino)-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B3060959.png)

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)

![2,3-Bis[(E)-benzylidene]butanedioic acid](/img/structure/B3060980.png)